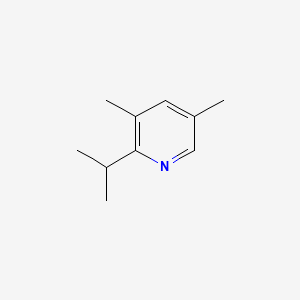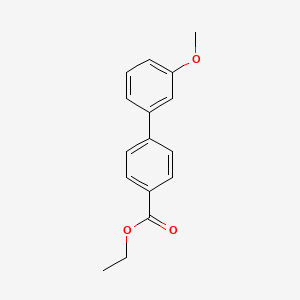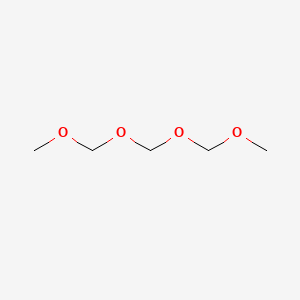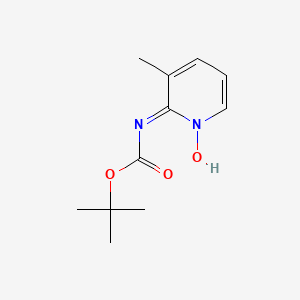
Apigenin-7-diglucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apigenin-7-diglucuronide is a flavonoid glycoside found in various medicinal plants. It is known for its anti-inflammatory and antioxidant activities. This compound has been studied for its potential health benefits, including its ability to protect retinas from bright light-induced photoreceptor degeneration by inhibiting retinal oxidative stress and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Apigenin-7-diglucuronide involves the glucuronidation of apigenin. One method involves the use of uridine diphosphate glucuronic acid as a glucuronide donor in the presence of glucuronosyltransferase enzymes. The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods involving the use of genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to produce the compound in large quantities. The product is then extracted and purified using standard industrial purification techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Apigenin-7-diglucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogens in an organic solvent such as dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Formation of reduced derivatives of this compound.
Substitution: Formation of substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Apigenin-7-diglucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the behavior of flavonoid glycosides.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Wirkmechanismus
Apigenin-7-diglucuronide exerts its effects through several molecular targets and pathways:
Inhibition of Oxidative Stress: It inhibits the production of reactive oxygen species and enhances the activity of antioxidant enzymes.
Anti-inflammatory Effects: It suppresses the activation of nuclear factor-kappa B and mitogen-activated protein kinase signaling pathways, leading to a reduction in the production of inflammatory cytokines.
Anticancer Effects: It induces apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways, including the p53 and Bcl-2 pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apigenin-7-O-glucuronide: Another glucuronide derivative of apigenin with similar anti-inflammatory and antioxidant activities.
Luteolin-7-O-diglucuronide: A flavonoid glycoside with similar anti-inflammatory and antioxidant properties.
Baicalin: A flavonoid glycoside with anti-inflammatory, antioxidant, and anticancer activities.
Uniqueness
Apigenin-7-diglucuronide is unique due to its dual glucuronide groups, which enhance its solubility and bioavailability compared to other similar compounds. This makes it a more effective compound for therapeutic applications .
Eigenschaften
CAS-Nummer |
74696-01-8 |
|---|---|
Molekularformel |
C27H26O17 |
Molekulargewicht |
622.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6R)-6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m1/s1 |
InChI-Schlüssel |
SJFTVAAHLRFBST-NSHQGHFVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |
Synonyme |
Apigenin 7-O-diglucuronide; 5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl O-b-D-glucopyranuronosyl-b-D-glucopyranosiduronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


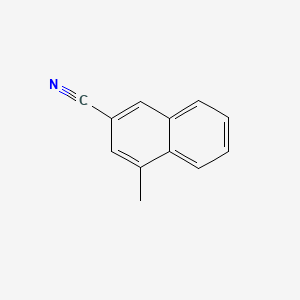
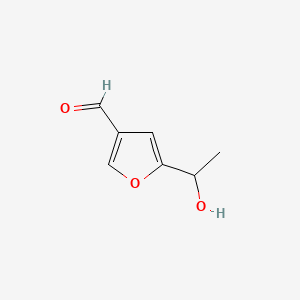
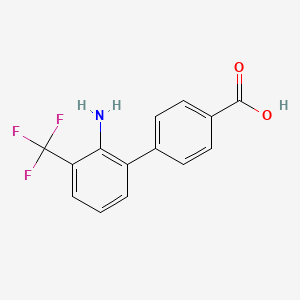
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)
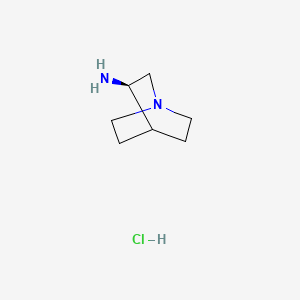
![[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B600140.png)
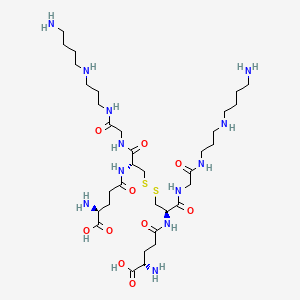
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
